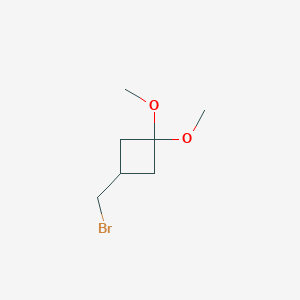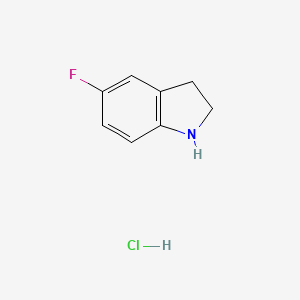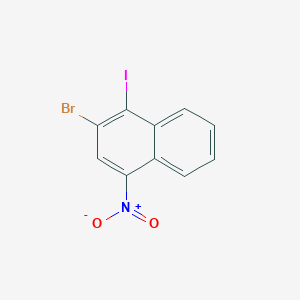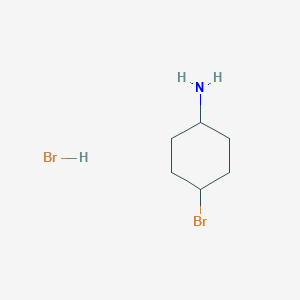
3-(Bromomethyl)-1,1-dimethoxycyclobutane
説明
3-(Bromomethyl)-1,1-dimethoxycyclobutane (3-Bromo-1,1-dimethoxycyclobutane) is an organic compound belonging to the class of cyclobutanes. It is a versatile compound with a variety of applications in the fields of organic synthesis and pharmaceutical research. It is a valuable reagent for the synthesis of various compounds, such as bromoalkenes and bromoalkynes. It has been used in the synthesis of several drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, the compound has been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds.
科学的研究の応用
Synthesis of Nucleosides and Heterocyclic Systems
- Nucleoside Synthesis : The transformation of 3,3-di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane into nucleoside analogs showcases its utility in constructing nucleoside frameworks, potentially useful in therapeutic agents (Guangyi Wang, 2000).
- Heterocyclic Compounds : Derivatives of "3-(Bromomethyl)-1,1-dimethoxycyclobutane" have been utilized in the synthesis of heterocyclic systems, demonstrating its versatility in organic synthesis (A. A. Bogolyubov, N. B. Chernysheva, V. Semenov, 2004).
Advanced Organic Synthesis Techniques
- Dehydrobromination Reactions : Research on the dehydrobromination of bromomethyl- and bromo-3-methoxymethylcyclobutane carbonitriles highlights advanced techniques in manipulating cyclobutane derivatives for organic synthesis (V. V. Razin et al., 2003).
- Cyclobutanone Derivatives : Studies demonstrate efficient routes to synthesize 3-substituted cyclobutanone derivatives, underlining the compound's potential in creating valuable intermediates for further chemical transformations (G. Kabalka, Min-Liang Yao, 2003).
Catalysis and Polymerization
- Ruthenium Complexes : The preparation of ruthenium complexes using derivatives of "this compound" as ligands has been explored, indicating the compound's applicability in catalysis (C. Mejuto et al., 2015).
- Polymerization Studies : Anionic polymerization of related cyclobutane derivatives has been researched, offering insights into the synthesis of crystalline polymers, a field with numerous material science applications (S. Kawahara et al., 2004).
作用機序
Target of Action
Bromomethyl groups are often used in the synthesis of pharmaceuticals and bioactive compounds . They can participate in various chemical reactions, potentially interacting with a wide range of biological targets.
Mode of Action
Bromomethyl groups are known to be reactive and can undergo various types of chemical reactions, including nucleophilic substitution . This could lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Compounds containing bromomethyl groups are often used in the synthesis of bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The bromomethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their pharmacokinetic properties .
Result of Action
Bromomethyl groups are often used in the synthesis of bioactive compounds, suggesting they may have a variety of biological effects .
Action Environment
The action of 3-(Bromomethyl)-1,1-dimethoxycyclobutane can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the bromomethyl group . Additionally, the presence of other molecules can influence its reactivity and the outcomes of its interactions.
特性
IUPAC Name |
3-(bromomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPCGMXQXXCDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276004 | |
| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1419101-20-4 | |
| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,1-dimethoxycyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)





![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)